molecular formula C39H39N3O12S2 B11932609 Tfax 568, SE

Tfax 568, SE

Cat. No.: B11932609
M. Wt: 805.9 g/mol
InChI Key: LKZFGQNLMJJZQJ-UHFFFAOYSA-N
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Description

TFAX 568, SE is an orange fluorescent dye renowned for its pH insensitivity (stable in pH 4–10), high quantum yield (0.69), and robust photostability. It features an excitation maximum at 578 nm and emission maximum at 602 nm, with an extinction coefficient of 60,720 M⁻¹cm⁻¹. Its molecular formula is C₃₇H₃₃N₃O₁₃S₂ (molecular weight: 791.8 g/mol), and it is soluble in DMSO. This dye is widely used in advanced imaging techniques such as flow cytometry, two-photon excitation microscopy, and super-resolution microscopy (e.g., dSTORM) .

Key applications include:

  • Protein and antibody labeling for cellular tracking.
  • Multi-color imaging due to minimal spectral overlap with green and red fluorophores.
  • Long-term imaging experiments owing to resistance to photobleaching.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tfax 568, SE involves the reaction of a carboxylic acid derivative with an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester . The reaction conditions generally require a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the formation of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The final product is typically stored at -20°C to maintain its stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

TFAX 488, SE dilithium

Key Properties

  • Spectral Profile : Excitation/emission maxima at 488/520 nm (green fluorescence).
  • Quantum Yield : 0.90 (higher brightness than TFAX 568, SE).
  • Molecular Formula : C₂₅H₁₅N₃O₁₃S₂Li₂ (molecular weight: 659.45 g/mol).
  • Solubility : Water and organic solvents.

Comparison

  • Advantages : Superior brightness (quantum yield >0.90) and smaller molecular weight, making it ideal for tracking small biomolecules.
  • Limitations: Limited utility in multi-color setups requiring orange-red channels.
  • Applications : STED microscopy, live-cell imaging due to low cytotoxicity .

TFAX 594, SE

Key Properties

  • Spectral Profile : Excitation/emission maxima at 594/620 nm (red fluorescence).
  • Molecular Formula : C₃₉H₃₅N₃O₁₃S₂ (inferred from structural analogs).
  • Quantum Yield : ~0.65 (slightly lower than this compound).

Comparison

  • Advantages : Ideal for deep-tissue imaging due to longer emission wavelengths.
  • Limitations : Reduced brightness compared to this compound.
  • Applications: Immunohistochemistry, multiplexed assays with green and orange dyes .

Functional Comparison with Commercially Available Dyes

Alexa Fluor 568 NHS Ester

Key Properties

  • Spectral Profile : Excitation/emission maxima at 578/603 nm.
  • Quantum Yield : 0.69 (identical to this compound).
  • Extinction Coefficient : 68,000 M⁻¹cm⁻¹ (higher than this compound).

Comparison

  • Advantages : Higher extinction coefficient improves signal intensity in low-concentration applications.
  • Limitations : Higher cost and proprietary formulations.
  • Applications : Similar to this compound but often preferred in commercial kits .

ATTO Rho11 and BOBO-3

Key Properties

  • ATTO Rho11 : Excitation/emission at 578/599 nm; used in single-molecule tracking.
  • BOBO-3 : Excitation/emission at 570/602 nm; nucleic acid-specific.

Comparison

  • Advantages : ATTO Rho11 offers superior photostability for prolonged imaging.
  • Applications : Niche uses in chromatin studies and RNA localization .

Research Findings and Practical Considerations

  • Multi-Color Imaging : this compound’s emission at 602 nm minimizes overlap with TFAX 488 (green) and TFAX 594 (red), enabling simultaneous detection of multiple targets .
  • Photostability : this compound outperforms BOBO-3 in time-lapse experiments due to reduced photobleaching .
  • Cost-Effectiveness : TFAX dyes are ~30% cheaper than Alexa Fluor analogs while maintaining comparable performance .

Biological Activity

TFAX 568, SE is an orange fluorescent dye known for its high brightness and stability, making it particularly useful in various biological applications. It exhibits pH insensitivity across a broad range (pH 4-10), which enhances its utility in diverse experimental conditions. The compound's molecular formula is C₃₆H₃₄N₆O₁₀S₂, with a molecular weight of 853.02 g/mol. Its excitation peak is at 572 nm and emission peak at 598 nm, placing it within the orange fluorescence spectrum .

This compound primarily participates in substitution reactions due to its amine-reactive N-hydroxysuccinimide (NHS) ester group. This reactivity allows it to form stable conjugates with amine-containing biomolecules, facilitating the labeling of proteins and other macromolecules for imaging purposes. The bioconjugates formed retain the fluorescent properties of this compound, making it a valuable tool in biological research .

Applications

This compound is widely used in several key biological techniques:

  • Fluorescent Microscopy : Enables visualization of cellular structures and processes.
  • Flow Cytometry : Assists in analyzing the physical and chemical characteristics of cells or particles.
  • Multicolor Imaging Studies : Its compatibility with other fluorescent dyes allows for comprehensive studies of complex biological systems.

The compound has been utilized to label proteins involved in cellular signaling pathways, allowing researchers to visualize protein localization and interactions within live cells .

Comparative Analysis with Similar Compounds

The following table compares this compound with other fluorescent dyes based on their excitation and emission peaks:

Compound NameExcitation Peak (nm)Emission Peak (nm)Unique Features
This compound 572598High brightness, pH insensitivity
AF 568 Azide572598Highly efficient for click chemistry applications
BDP 558/568 Maleimide558568Maleimide derivative for thiol group modification
Sulfo-Cyanine3550570Water-soluble near-infrared dye for TCO ligation

This compound stands out due to its broad pH insensitivity and photostability, making it particularly advantageous for long-term imaging studies .

Study on Protein Localization

In a study examining the localization of signaling proteins in E. coli, researchers utilized this compound to label specific proteins. The results demonstrated that the dye effectively highlighted protein interactions within living cells, providing insights into cellular processes such as division and signaling pathways. The stability of the dye allowed for extended observation periods without significant photobleaching.

Multicolor Imaging in Cellular Studies

Another significant application involved using this compound alongside other fluorescent dyes to conduct multicolor imaging studies. This approach enabled researchers to visualize multiple cellular components simultaneously. The findings emphasized the dye's compatibility with other fluorescent markers, enhancing the understanding of complex interactions within cellular environments .

Q & A

Basic Research Questions

Q. What are the key photophysical properties of TFAX 568, SE, and how do they influence experimental design in fluorescence microscopy?

  • Answer : this compound exhibits an excitation maximum at 578 nm and emission at 602 nm, with a quantum yield of 0.69 and extinction coefficient of 60,720 M⁻¹cm⁻¹ . These properties make it suitable for applications requiring high photostability, such as dSTORM and two-photon excitation microscopy . Researchers should calibrate laser intensities and filter sets to match these spectral characteristics. For quantitative imaging, verify dye concentration using its molar absorptivity (ε) via UV-Vis spectroscopy .

Q. How should this compound stock solutions be prepared to ensure reproducibility in protein labeling?

  • Answer : Dissolve lyophilized dye in anhydrous DMSO to a concentration of 10 mM. Vortex for 30 seconds and centrifuge briefly to eliminate air bubbles. Aliquot and store at -20°C to prevent hydrolysis of the succinimidyl ester (SE) group. Avoid freeze-thaw cycles, as repeated thawing reduces labeling efficiency .

Q. What are the pH stability considerations for this compound in live-cell imaging?

  • Answer : this compound is pH-insensitive between pH 4–10, making it suitable for lysosomal or extracellular pH environments. However, ensure buffering systems (e.g., PBS or HEPES) do not contain primary amines (e.g., Tris), which compete with target proteins for SE group binding .

Advanced Research Questions

Q. How can researchers optimize this compound conjugation efficiency to monoclonal antibodies while minimizing aggregation?

  • Answer :

  • Step 1 : Use a 5–10-fold molar excess of dye to antibody (e.g., 100 µg antibody + 20–40 µg dye).
  • Step 2 : React in pH 8.3–8.5 carbonate buffer at 25°C for 1 hour. Avoid prolonged incubation to prevent hydrolysis.
  • Step 3 : Remove unbound dye via size-exclusion chromatography (e.g., PD-10 columns) or dialysis.
  • Validation : Measure the dye-to-protein ratio (D/P) using absorbance at 280 nm (protein) and 578 nm (dye). Aim for D/P = 2–4 to balance brightness and steric hindrance .

Q. What experimental strategies resolve discrepancies in emission intensity data across super-resolution microscopy modalities (e.g., dSTORM vs. SIM)?

  • Answer :

  • Issue : dSTORM relies on stochastic blinking, while SIM uses structured illumination. This compound’s photostability may vary between modalities.
  • Solution :

For dSTORM: Use imaging buffers with 100 mM mercaptoethylamine (MEA) and oxygen scavengers (e.g., glucose oxidase) to control blinking kinetics .

For SIM: Optimize laser power and frame acquisition rates to avoid photobleaching.

  • Validation : Compare intensity profiles using standardized fluorescent beads as internal controls .

Q. How can researchers validate the specificity of this compound-labeled antibodies in multiplexed imaging workflows?

  • Answer :

  • Cross-reactivity Test : Incubate labeled antibodies with non-target cells or knockout cell lines. Use secondary antibody-only controls to identify nonspecific binding.
  • Spectral Unmixing : Pair this compound with dyes emitting in non-overlapping channels (e.g., AF488 or BDP 576/589) and apply linear unmixing algorithms .
  • Quantitative Analysis : Calculate signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR) across replicates .

Q. Methodological Considerations Table

Parameter This compound TFAX 488, SE (Comparative)
Excitation/Emission (nm)578/602488/515
Quantum Yield0.690.90
pH Stability Range4–104–9
Recommended Storage-20°C (anhydrous DMSO)-20°C (aqueous buffer)
Common ApplicationsdSTORM, flow cytometryLive-cell imaging, STED

Properties

Molecular Formula

C39H39N3O12S2

Molecular Weight

805.9 g/mol

IUPAC Name

1-(2-oxopropyl)pyrrolidine-2,5-dione;2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid

InChI

InChI=1S/C32H30N2O9S2.C7H9NO3/c1-31(2)13-17(15-44(37,38)39)21-9-23-27(11-25(21)33-31)43-28-12-26-22(18(16-45(40,41)42)14-32(3,4)34-26)10-24(28)29(23)19-7-5-6-8-20(19)30(35)36;1-5(9)4-8-6(10)2-3-7(8)11/h5-14,33H,15-16H2,1-4H3,(H,35,36)(H,37,38,39)(H,40,41,42);2-4H2,1H3

InChI Key

LKZFGQNLMJJZQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)CCC1=O.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C

Origin of Product

United States

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